4-Phenylbutanal

Catalog No.
S793684
CAS No.
18328-11-5
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylbutanal

CAS Number

18328-11-5

Product Name

4-Phenylbutanal

IUPAC Name

4-phenylbutanal

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2

InChI Key

NHFRGTVSKOPUBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC=O

Canonical SMILES

C1=CC=C(C=C1)CCCC=O

Antimicrobial Activity:

Studies have shown that 4-Phenylbutanal exhibits antifungal, antibacterial, and antiviral properties. Research has demonstrated its ability to inhibit the growth of various fungal and bacterial strains, including Aspergillus niger and Staphylococcus aureus []. Additionally, PBA has shown antiviral activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) [, ].

Potential Anticancer Properties:

Emerging research suggests that 4-Phenylbutanal may possess anticancer properties. Studies have shown that PBA can induce apoptosis (programmed cell death) in cancer cells while having minimal impact on healthy cells [, ]. However, further investigation is necessary to fully understand the potential of PBA as an anticancer agent.

Neuroprotective Effects:

Recent research has explored the potential neuroprotective effects of 4-Phenylbutanal. Studies have shown that PBA can protect nerve cells from damage caused by oxidative stress and inflammation, which are implicated in various neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. While these findings are promising, more research is needed to determine the effectiveness of PBA in treating or preventing neurodegenerative disorders.

4-Phenylbutanal is an organic compound with the molecular formula C₁₀H₁₂O and a chemical structure characterized by a butanal group attached to a phenyl ring. This compound is classified as an aldehyde and is known for its distinctive aromatic properties, making it relevant in various chemical and biological contexts. Its systematic name is 4-phenylbutanal, and it is recognized by the CAS number 18328-11-5. The compound appears as a clear liquid and is soluble in organic solvents like dichloromethane, but less soluble in water, reflecting its hydrophobic nature .

Typical of aldehydes:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or alcohols. For example, oxidation of 4-phenylbutanol yields 4-phenylbutanal .
  • Reduction: It can be reduced to 4-phenylbutanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: 4-Phenylbutanal can participate in condensation reactions with alcohols or amines to form esters or imines, respectively.

These reactions highlight its versatility as a precursor in organic synthesis.

4-Phenylbutanal exhibits various biological activities that have garnered interest in pharmacological research. Studies indicate that it may possess anti-inflammatory and antioxidant properties. Additionally, its structural similarity to other biologically active compounds suggests potential neuroprotective effects, although more research is needed to fully elucidate these properties .

Several methods exist for synthesizing 4-phenylbutanal:

  • Oxidation of 4-Phenylbutanol: This method involves the oxidation of 4-phenylbutanol using oxidizing agents such as pyridinium chlorochromate or sodium hypochlorite in dichloromethane, yielding high purity and yield .
  • Wittig Reaction: The compound can also be synthesized via the Wittig reaction by reacting an appropriate phosphonium ylide with an aldehyde precursor.
  • Grignard Reaction: Another synthesis route involves the Grignard reaction where phenylmagnesium bromide reacts with butyric acid derivatives.

These methods demonstrate the compound's accessibility for research and industrial applications.

4-Phenylbutanal finds applications across various fields:

  • Flavoring Agent: Due to its pleasant aroma, it is used in the food industry as a flavoring agent.
  • Fragrance Industry: It serves as a key ingredient in perfumes and scented products.
  • Chemical Intermediate: In organic synthesis, it acts as an intermediate for producing pharmaceuticals and agrochemicals.

Its diverse applications underscore its importance in both industrial and research settings.

Interaction studies involving 4-phenylbutanal have focused on its potential effects on biological systems. Research indicates that it may interact with various cellular pathways due to its aldehyde functional group. Studies suggest that it might influence oxidative stress responses and modulate inflammatory pathways, although detailed mechanisms remain to be fully explored .

Several compounds exhibit structural similarities to 4-phenylbutanal. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Methyl-4-phenylbutyraldehydeC₁₁H₁₄OContains a methyl group adjacent to the phenyl
BenzaldehydeC₇H₆OA simpler aromatic aldehyde without a butyl chain
PhenylacetaldehydeC₈H₈OFeatures an ethyl group instead of a butyl group

Uniqueness of 4-Phenylbutanal:
Unlike benzaldehyde, which has no aliphatic chain, or phenylacetaldehyde with a shorter carbon chain, 4-phenylbutanal's structure allows for distinct reactivity patterns and biological interactions due to its longer aliphatic tail combined with an aromatic ring.

4-Phenylbutanal was first synthesized in the mid-20th century during investigations into hydroformylation reactions. A pivotal advancement came in 1998 with the development of rhodium-catalyzed hydroformylation of allylbenzenes, which provided a scalable route to 3-phenylpropanals and 4-phenylbutanals. This method, patented by German researchers, highlighted the compound’s accessibility and spurred its adoption in industrial and academic laboratories.

Classification and Nomenclature

  • IUPAC Name: 4-Phenylbutanal
  • Synonyms: γ-Phenylbutyraldehyde, Benzenebutanal
  • CAS Registry: 18328-11-5
  • Molecular Formula: $$ \text{C}{10}\text{H}{12}\text{O} $$
  • Structure: A four-carbon aliphatic chain ($$ \text{-CH}2\text{-CH}2\text{-CH}_2\text{-CHO} $$) bonded to a phenyl group at the fourth position.

Significance in Organic Chemistry

4-Phenylbutanal’s aldehyde group and aromatic system enable dual reactivity:

  • Nucleophilic Addition: The aldehyde participates in Grignard reactions, aldol condensations, and reductive aminations.
  • Electrophilic Aromatic Substitution: The phenyl ring undergoes halogenation, nitration, and sulfonation.
    These features make it a linchpin in synthesizing complex molecules, including prostaglandin analogs like latanoprost.

Research Evolution and Key Milestones

  • 1993: Asymmetric synthesis of 4-phenylbutanal derivatives via organocatalysis, enabling enantioselective access to chiral intermediates.
  • 2015: Application in Pd-catalyzed relay Heck reactions for constructing biaryl systems, demonstrating its utility in cross-coupling chemistry.
  • 2022: Exploration of its role in synthesizing phenanthroindolizidine alkaloids, though limited by competing reaction pathways.

Oxidation Pathways

TEMPO-Mediated Oxidation Strategies

The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical has emerged as a robust mediator in the oxidation of alcohols to aldehydes. In the context of 4-phenylbutanal synthesis, TEMPO facilitates the oxidation of 4-phenylbutanol under mild conditions. Key studies demonstrate that TEMPO, in combination with co-oxidants such as NaOCl or KBrO₃, achieves high conversion rates (>90%) by abstracting hydrogen atoms from the alcohol substrate [1]. The mechanism involves a two-step process: (1) TEMPO abstracts a hydrogen atom from the α-carbon of 4-phenylbutanol, forming a nitroxyl radical intermediate, and (2) subsequent oxidation yields the aldehyde.

Notably, the steric and electronic properties of TEMPO derivatives influence reaction kinetics. For instance, 4-carboxy-TEMPO exhibits enhanced solubility in polar solvents, enabling homogeneous oxidation of hydrophobic substrates like 4-phenylbutanol [1]. Computational studies corroborate that hydrogen abstraction at the 4-position of TEMPO derivatives is thermodynamically favored, albeit with higher activation barriers compared to other sites [1]. This insight underscores the importance of optimizing TEMPO substituents for target-specific oxidations.

Table 1: Comparative Efficiency of TEMPO Derivatives in 4-Phenylbutanol Oxidation

TEMPO DerivativeCo-OxidantSolventConversion (%)
TEMPONaOClH₂O92
4-Carboxy-TEMPOKBrO₃MeCN88
4-Methoxy-TEMPONaOClCH₂Cl₂78

PhI(OAc)₂ as Oxidizing Agent in 4-Phenylbutanal Synthesis

Phenyliodine(III) diacetate (PhI(OAc)₂) has been employed in the oxidative transformation of allylic alcohols and saturated alcohols to aldehydes. In a recent study, Mn(III) complexes supported on Fe₃O₄@dopa nanoparticles catalyzed the oxidation of 4-phenylbutanol to 4-phenylbutanal using PhI(OAc)₂ as the terminal oxidant [2]. The reaction proceeds via a single-electron transfer (SET) mechanism, where Mn(III) activates PhI(OAc)₂ to generate a high-valent Mn(IV)-oxo species. This intermediate abstracts a hydrogen atom from the substrate, forming a carbon-centered radical that is further oxidized to the aldehyde.

The magnetically separable Fe₃O₄@dopa@MnL1Cl catalyst demonstrated exceptional recyclability, retaining >85% activity over five cycles [2]. Kinetic studies revealed a first-order dependence on both the substrate and oxidant, with an activation energy of 45.2 kJ/mol. This method offers advantages in scalability and environmental sustainability, as it minimizes metal leaching and solvent waste.

Hydroformylation Approaches

Rhodium-Catalyzed Hydroformylation

Rhodium-catalyzed hydroformylation of styrene derivatives provides a direct route to 4-phenylbutanal. Using Rh(acac)(CO)₂ as a precursor and bulky phosphine ligands (e.g., PPh₃), the reaction achieves regioselective formylation at the terminal carbon of the alkene. Under optimized conditions (80°C, 20 bar CO/H₂), styrene derivatives yield 4-phenylbutanal with 75–80% selectivity [3].

Mechanistic Insights:

  • Alkene Coordination: Styrene binds to the Rh center, forming a π-complex.
  • Hydride Migration: A Rh–H species inserts into the alkene, generating a Rh-alkyl intermediate.
  • CO Insertion: Carbon monoxide inserts into the Rh–C bond, forming an acyl complex.
  • Reductive Elimination: The acyl complex undergoes reductive elimination to release 4-phenylbutanal.

Regioselective Considerations

Regioselectivity in hydroformylation is governed by ligand electronics and steric effects. Electron-donating ligands (e.g., P(OPh)₃) favor linear aldehyde formation (4-phenylbutanal), while electron-withdrawing ligands (e.g., PCl₃) promote branched products. Computational modeling indicates that bulky ligands stabilize the transition state for linear product formation by reducing steric hindrance at the Rh center [3].

Alternative Synthetic Routes

Alcohol Oxidation Methodologies

Classical oxidants such as pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) effectively convert 4-phenylbutanol to the aldehyde. PCC in dichloromethane achieves 85% yield at room temperature, while DMP offers faster kinetics (2 h vs. 12 h for PCC) but requires anhydrous conditions.

Reduction of Higher Oxidation State Precursors

4-Phenylbutanal can be synthesized via the partial reduction of 4-phenylbutyric acid derivatives. For example, catalytic hydrogenation of 4-phenylbutenolide over Pd/BaSO₄ selectively yields the aldehyde without over-reduction to the alcohol. Alternatively, Rosenmund reduction of 4-phenylbutanoyl chloride using poisoned Pd catalysts provides moderate yields (60–70%).

MacMillan Organocatalytic Cycles

The MacMillan organocatalytic methodology represents a groundbreaking approach to asymmetric synthesis utilizing 4-phenylbutanal as a representative substrate. MacMillan's pioneering work established the foundation for modern organocatalysis through the development of imidazolidinone-based catalysts that operate via iminium and enamine activation modes [1] [2].

The fundamental MacMillan catalytic cycle begins with the condensation of 4-phenylbutanal with the chiral imidazolidinone catalyst to form an iminium ion intermediate. This activation significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the substrate, rendering it more susceptible to nucleophilic attack. The iminium ion formation is reversible and occurs rapidly under mild conditions, typically at temperatures ranging from -30°C to room temperature [1] [3].

In the context of 4-phenylbutanal transformations, the MacMillan system has demonstrated exceptional versatility. The asymmetric α-alkylation protocol achieves 93% yield with 93% enantiomeric excess when employing the imidazolidinone trimethylsilyl ether catalyst in chloroform at -30°C [1]. This high level of stereocontrol arises from the rigid bicyclic structure of the catalyst, which creates a well-defined chiral environment around the reactive center.

The enantioselective oxyamination reaction represents another significant application of MacMillan organocatalysis with 4-phenylbutanal. Using imidazolidinone catalyst 10b in dimethylformamide with iron(III) chloride as the oxidant, the reaction proceeds at room temperature to afford the α-oxyaminated product in 78% yield with 80% enantiomeric excess [4]. The mechanism involves single-electron oxidation of the enamine intermediate followed by radical coupling with the nitrogen-centered radical.

The singly occupied molecular orbital (SOMO) catalysis developed by MacMillan has been successfully applied to 4-phenylbutanal substrates. This methodology utilizes visible light irradiation to generate radical cation intermediates from chiral enamines, enabling α-allylation reactions with high enantioselectivity. The process achieves 85% yield with 88% enantiomeric excess under cerium(III) nitrate catalysis in acetonitrile [2].

Enamine-Based Catalytic Mechanisms

The enamine-based catalytic mechanisms involving 4-phenylbutanal encompass a sophisticated interplay of molecular orbital interactions and stereochemical control elements. The fundamental principle relies on the reversible formation of enamines through the condensation of 4-phenylbutanal with secondary amine organocatalysts, creating nucleophilic intermediates with elevated highest occupied molecular orbital (HOMO) energies [5] [6].

The enamine formation step exhibits an energy barrier of 15.3 kcal/mol, as determined by density functional theory calculations at the B3LYP/6-31G(d) level of theory. This barrier is thermodynamically favorable, with a rate constant of 2.4 × 10⁻³ s⁻¹ under standard conditions. The resulting enamine intermediate displays enhanced nucleophilicity at the α-carbon position, facilitating subsequent transformations [5].

The nucleophilic attack mechanism proceeds through a well-defined transition state with an energy barrier of 13.7 kcal/mol. The rate constant for this step is 1.8 × 10⁻² s⁻¹, indicating rapid kinetics under optimized conditions. The high selectivity factor observed in this step arises from the preferential approach of electrophiles to the less sterically hindered face of the enamine intermediate [5].

Proton transfer represents a critical mechanistic component with the lowest energy barrier of 8.4 kcal/mol. The exceptionally high rate constant of 3.2 × 10¹ s⁻¹ classifies this step as highly favorable thermodynamically. The proton transfer occurs through a concerted mechanism involving the carboxylate group of the catalyst, facilitating efficient catalyst turnover [5].

The hydrolysis step, which regenerates the aldehyde product and releases the catalyst, proceeds with an energy barrier of 12.0 kcal/mol and a rate constant of 8.5 × 10⁻¹ s⁻¹. This step is thermodynamically favorable and occurs readily in protic media [5].

Catalyst regeneration completes the catalytic cycle with an energy barrier of 9.2 kcal/mol and a rate constant of 4.1 × 10⁰ s⁻¹. The favorable thermodynamics of this step ensure efficient catalyst turnover and sustained catalytic activity throughout the reaction [5].

Photochemical Transformations

Norrish-Yang Photocyclization Pathways

The Norrish-Yang photocyclization of 4-phenylbutanal represents a significant photochemical transformation that generates cyclobutanol derivatives through intramolecular γ-hydrogen abstraction mechanisms. This reaction pathway, first discovered by Yang in 1958, involves the photoexcitation of the carbonyl group to generate a diradical intermediate capable of abstracting a γ-hydrogen atom [7] [8].

The photocyclization mechanism begins with the absorption of ultraviolet light at 365 nm, corresponding to the n→π* transition of the carbonyl chromophore. The quantum yield for this process is 0.42, indicating efficient light utilization [9]. The excited state species undergoes intersystem crossing to generate a triplet diradical intermediate, which then abstracts the γ-hydrogen atom from the phenylbutyl chain.

The resulting 1,4-diradical intermediate can undergo two competing pathways: cyclization to form the cyclobutanol product or fragmentation through Norrish type II cleavage. For 4-phenylbutanal, the cyclization pathway predominates, yielding the cyclobutanol product in 68% yield with high selectivity [9] [7].

The regioselectivity of the Norrish-Yang photocyclization depends on the geometric requirements of the hydrogen abstraction step. The phenyl substituent in 4-phenylbutanal provides conformational rigidity that favors the cyclization pathway over fragmentation. This geometric constraint results in enhanced selectivity compared to aliphatic aldehyde substrates [9].

Mechanistic studies using deuterium labeling have confirmed the intramolecular nature of the hydrogen abstraction process. The stereochemistry of the cyclobutanol product reflects the geometry of the transition state, with the phenyl group adopting a pseudo-axial orientation to minimize steric interactions [9].

Photoinduced Cyclization Mechanisms

The photoinduced cyclization mechanisms of 4-phenylbutanal encompass a diverse array of radical-mediated transformations that proceed through distinct mechanistic pathways. These processes utilize shorter wavelength irradiation (300 nm) to access higher energy excited states, enabling more demanding cyclization reactions [10] [11].

The photoinduced cyclization proceeds through radical coupling mechanisms with a quantum yield of 0.38. The primary product is a cyclic compound formed through intramolecular radical addition, achieved in 55% yield with moderate selectivity. The mechanism involves homolytic cleavage of the C-H bond adjacent to the carbonyl group, generating a carbon-centered radical that can undergo subsequent cyclization [10].

The radical coupling mechanism differs from the Norrish-Yang pathway in that it involves direct radical addition rather than hydrogen abstraction. This distinction results in different product distributions and selectivity patterns. The phenyl group in 4-phenylbutanal can participate in radical stabilization through resonance interactions, influencing the overall reaction pathway [10].

Photosensitized reactions represent another important class of photoinduced cyclizations. Using wavelengths of 420 nm with appropriate photosensitizers, the reaction achieves a quantum yield of 0.52 and produces cyclized products in 71% yield with high selectivity. The energy transfer mechanism involves triplet-triplet energy transfer from the photosensitizer to the substrate, enabling selective activation of the carbonyl chromophore [12].

The photochemical isomerization of 4-phenylbutanal occurs through conformational changes induced by light absorption. This process exhibits a quantum yield of 0.28 and produces stereoisomeric products in 45% yield with moderate selectivity. The mechanism involves photochemical excitation followed by conformational rearrangement and subsequent relaxation to the ground state [12].

Transfer Hydroformylation Processes

Rhodium-Catalyzed Carbon-Carbon Bond Cleavage Mechanisms

The rhodium-catalyzed transfer hydroformylation of 4-phenylbutanal represents a remarkable synthetic methodology that enables carbon-carbon bond cleavage under mild conditions. This process, developed by Dong and coworkers, utilizes rhodium(I) complexes bearing benzoate counterions to activate aldehyde carbon-hydrogen bonds and trigger subsequent carbon-carbon bond cleavage [13] [14].

The mechanism begins with the coordination of 4-phenylbutanal to the rhodium center, followed by oxidative addition of the aldehyde carbon-hydrogen bond to generate an acyl-rhodium(III)-hydride intermediate. The benzoate counterion plays a crucial role as a proton shuttle, facilitating the deprotonation step through reversible redox processes. This intermediate then undergoes β-hydride elimination to cleave the carbon-carbon bond and generate the corresponding olefin product [13].

The rhodium(I) catalyst bearing Xantphos ligands demonstrates exceptional activity for this transformation. At 80°C, the reaction achieves 89% conversion of 4-phenylbutanal with a turnover number of 445 and a turnover frequency of 18.5 h⁻¹. The selectivity for the desired dehydroformylation product is 92%, indicating minimal competing side reactions [13].

The mechanistic pathway involves several key elementary steps. The initial aldehyde coordination occurs rapidly, followed by the rate-determining oxidative addition step. The benzoate counterion undergoes reductive elimination with the hydride ligand to generate the acyl-rhodium(I) intermediate and the corresponding carboxylic acid. Subsequent decarbonylation and β-hydride elimination complete the catalytic cycle [13].

The influence of ligand structure on catalytic performance has been systematically investigated. The Xantphos ligand provides optimal electronic and steric properties for the transformation, whereas other phosphine ligands such as triphenylphosphine or 1,2-bis(diphenylphosphino)ethane exhibit reduced activity. The bidentate nature of Xantphos enhances catalyst stability and prevents decomposition under the reaction conditions [13].

Catalytic Cycle Analysis

The catalytic cycle analysis of rhodium-catalyzed transfer hydroformylation reveals a complex mechanistic pathway involving multiple rhodium oxidation states and ligand exchange processes. The cycle begins with the neutral rhodium(I) complex bearing the benzoate counterion, which serves as the active catalyst species [13] [15].

The proposed catalytic cycle involves eight distinct steps. The initial step involves aldehyde coordination to the rhodium center, forming a rhodium-aldehyde adduct. This coordination activates the carbon-hydrogen bond for subsequent oxidative addition. The oxidative addition step generates an acyl-rhodium(III)-hydride intermediate, which represents the highest oxidation state species in the cycle [13].

The benzoate counterion plays a multifaceted role in the catalytic cycle. It acts as a proton shuttle by undergoing reversible redox processes, facilitating both deprotonation and protonation steps. The counterion also serves as a ligand, providing electronic stabilization to the rhodium center throughout the catalytic cycle [13].

The decarbonylation step involves the dissociation of carbon monoxide from the acyl-rhodium intermediate. This step is facilitated by the presence of the strained olefin acceptor, which irreversibly traps the rhodium-hydrido-carbonyl intermediate. The ring strain of the acceptor provides the thermodynamic driving force for the overall transformation [13].

The β-hydride elimination step represents the carbon-carbon bond cleavage event. This step is facilitated by the coordination of the phenyl group to the rhodium center, which weakens the carbon-carbon bond and promotes cleavage. The resulting olefin product is then released from the catalyst [13].

The catalyst regeneration involves olefin exchange with the strained acceptor, followed by the reverse sequence of steps to deliver the hydroformylated product. The irreversible nature of the acceptor coordination ensures that the catalytic cycle proceeds in the forward direction, preventing catalyst deactivation [13].

Kinetic analysis reveals that the turnover-limiting step varies depending on the specific catalyst and reaction conditions. For the Xantphos system, the oxidative addition step is typically turnover-limiting, with an apparent activation energy of 18.2 kcal/mol. The overall catalytic efficiency is governed by the balance between the dehydroformylation and competing decarbonylation pathways [13].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

18328-11-5

Wikipedia

4-Phenylbutanal

Dates

Last modified: 08-15-2023

Explore Compound Types